-Methyl-2-phenyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis and the Friedländer synthesis. These methods involve the reaction of various starting materials, such as phenylhydrazine and an appropriate ketone or aldehyde, under specific reaction conditions.
-Methyl-2-phenyl-1H-indole has been used in various scientific research applications, including:
5-Methyl-2-phenyl-1H-indole is a bicyclic compound that features a benzene ring fused with a five-membered nitrogen-containing ring, known as an indole. Its molecular formula is C₁₅H₁₃N, and it has a molecular weight of 207.27 g/mol. The structure includes a methyl group at the fifth position and a phenyl group at the second position of the indole ring, contributing to its unique properties and potential biological activities.
5-Methyl-2-phenyl-1H-indole exhibits a broad spectrum of biological activities, including:
These activities are attributed to its ability to interact with various biological receptors and pathways, suggesting its potential as a therapeutic agent.
The synthesis of 5-Methyl-2-phenyl-1H-indole can be achieved through several methods:
5-Methyl-2-phenyl-1H-indole finds applications in various fields:
Additionally, it has been studied for its olfactory properties in insect behavior research, particularly in developing traps for pests like the small hive beetle .
Research indicates that 5-Methyl-2-phenyl-1H-indole interacts with multiple receptors, showcasing high-affinity binding characteristics. Its molecular mechanisms involve nucleophilic attacks and subsequent reactions that enhance its efficacy in biological systems . Studies have also shown its effects on various metabolic pathways, indicating its role in broader biochemical processes.
Several compounds share structural similarities with 5-Methyl-2-phenyl-1H-indole:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Phenylindole | Lacks the methyl group at the 5-position | Less sterically hindered than 5-Methyl-2-phenylindole |
| 5-Methylindole | Lacks the phenyl group at the 2-position | Affects electronic properties significantly |
| 1-Methyl-2-phenylindole | Features a methyl group at the nitrogen atom | Alters reactivity and biological activity |
Uniqueness: The combination of both methyl and phenyl groups in 5-Methyl-2-phenyl-1H-indole enhances its chemical reactivity and biological activity compared to these similar compounds. This unique structure makes it a versatile intermediate in organic synthesis and an effective candidate for various biological applications.
The study of 5-methyl-2-phenyl-1H-indole (CAS 13228-36-9) emerged from broader investigations into indole chemistry, which gained momentum in the late 19th century with the isolation of indole from coal tar and natural products. Early synthetic routes, such as the Fischer indole synthesis, laid the groundwork for derivatization strategies. For example, the adaptation of phenylhydrazine and ketone cyclization methods enabled the preparation of 2-phenylindole analogs, with subsequent methyl substitutions at position 5 refining structural diversity. The compound’s first reported synthesis likely involved palladium-catalyzed cross-coupling or acid-mediated cyclization, as evidenced by protocols for related indoles. Over time, advancements in catalysis (e.g., Pd-mediated amination) and green chemistry approaches have optimized yields (>80% in modern methods) and scalability.
As a bicyclic aromatic system, 5-methyl-2-phenyl-1H-indole exemplifies the versatility of indole scaffolds in heterocyclic chemistry. The phenyl group at position 2 and methyl group at position 5 introduce steric and electronic modifications that influence reactivity. These substitutions enhance π-π stacking interactions in supramolecular systems and modulate electrophilic substitution patterns. The compound’s planar structure facilitates applications in fluorescence studies, where its derivatives exhibit solvent-dependent emission properties. Its stability under acidic conditions further supports its utility in multi-step syntheses.
Among indole derivatives, 5-methyl-2-phenyl-1H-indole occupies a niche due to its balanced lipophilicity (logP ~3.5 predicted) and structural rigidity. It serves as a precursor for bioactive molecules, including antiviral agents and kinase inhibitors. Comparative studies highlight its superior metabolic stability over unsubstituted indoles, attributed to the methyl group’s steric protection against oxidative degradation. Its role in natural product analogs (e.g., fused indoloindoles) underscores its synthetic value.
Recent studies focus on three domains:
Beyond organic synthesis, 5-methyl-2-phenyl-1H-indole intersects with:
5-Methyl-2-phenyl-1H-indole has demonstrated significant antifungal activity, particularly through its ability to inhibit fungal sporulation. Research has shown that this compound is produced as a volatile metabolite by Bacillus megaterium strain KU143, where it functions as a bioactive antifungal agent. The compound exhibits superior performance compared to dimethyl disulfide in suppressing fungal sporulation, representing a key mechanism of antifungal action.
The sporulation inhibition mechanism involves interference with the reproductive cycle of fungi, preventing the formation of spores that are critical for fungal propagation and survival. This mode of action is particularly effective against phytopathogenic fungi, as it disrupts their ability to spread and establish new infections.
When compared to established antifungal agents, 5-methyl-2-phenyl-1H-indole and related indole derivatives have shown promising activity profiles. Studies indicate that several indole derivatives exhibited broad-spectrum antifungal activities against seven phytopathogenic fungi, with some compounds showing more potent activities than hymexazole, a commercial agricultural fungicide.
The comparative analysis revealed that indole derivatives with specific substitution patterns, particularly those with methyl, cyano, or nitro groups introduced at the indole ring, demonstrated considerably increased inhibition rates. For instance, compounds with nitro groups introduced at the 5-position of indole showed inhibition rates of nearly 100% against seven phytopathogenic fungi.
5-Methyl-2-phenyl-1H-indole has demonstrated efficacy against numerous agricultural fungal pathogens that pose significant threats to crop production. The compound shows activity against important plant pathogenic fungi including Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, and various Fusarium oxysporum species.
Research conducted on phytopathogenic fungi revealed that the compound effectively inhibited mycelial growth, sporulation, and conidial germination. The antifungal activity was particularly pronounced against Aspergillus niger and Aspergillus oryzae, which are common contaminants in agricultural settings.
The antioxidant properties of 5-methyl-2-phenyl-1H-indole are primarily attributed to its radical scavenging capabilities. Research has demonstrated that indole derivatives possess moderate to good antioxidant activity through multiple mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET) pathways.
The indole ring system serves as an electron donor, with the heterocyclic nitrogen atom acting as an active redox center. The presence of the methyl group at the 5-position enhances the radical scavenging activity, as demonstrated by comparative studies showing that 5-methyl analogues exhibit maximum effects of approximately 70% in DPPH radical scavenging assays.
When evaluated against standard antioxidants such as ascorbic acid, Trolox, and BHT, 5-methyl-2-phenyl-1H-indole derivatives have shown competitive activity profiles. Studies indicate that certain indole derivatives demonstrated activities comparable to or even higher than standard antioxidants in specific assay systems.
The comparative analysis revealed that the antioxidant activity of indole derivatives is concentration-dependent, with optimal activity observed at concentrations ranging from 10 to 500 μg/ml. The structure-activity relationship studies indicated that the presence of electron-donating substituents, particularly methyl groups, significantly enhances the antioxidant potency.
5-Methyl-2-phenyl-1H-indole has been evaluated using both ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant activity in both assay systems, with the DPPH assay showing concentration-dependent scavenging effects.
In DPPH assays, the compound exhibited scavenging activities ranging from 10 to 500 μg/ml, with 5-methyl substituted derivatives showing enhanced activity compared to unsubstituted analogues. The ABTS assay revealed that the compound could effectively stabilize free radicals, with activity levels comparable to established antioxidants.
5-Methyl-2-phenyl-1H-indole and related derivatives have demonstrated significant anti-inflammatory activity through selective inhibition of cyclooxygenase (COX) enzymes. Research has shown that indole derivatives exhibit preferential inhibition of COX-2 over COX-1, which is desirable for reducing inflammation while minimizing gastrointestinal side effects.
The COX-2 selective inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Molecular docking studies have revealed that these compounds form hydrogen bonds with key amino acid residues, including Tyr 355 and Arg 120, similar to the binding pattern observed with established anti-inflammatory drugs.
The anti-inflammatory effects of 5-methyl-2-phenyl-1H-indole extend to the modulation of inflammatory cytokine production. Studies have demonstrated that indole derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Research conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that indole derivatives effectively inhibited the expression of TNF-α, IL-6, COX-2, PGES, and inducible nitric oxide synthase (iNOS). The compounds showed dose-dependent inhibition of these inflammatory mediators, with some derivatives demonstrating superior activity compared to established anti-inflammatory drugs.
The nuclear factor kappa B (NF-κB) signaling pathway represents a crucial target for the anti-inflammatory activity of 5-methyl-2-phenyl-1H-indole. Research has demonstrated that indole compounds can effectively modulate NF-κB signaling, which is a master regulator of inflammatory gene expression.
The modulation of NF-κB involves interference with the canonical pathway, where indole derivatives can affect the degradation of IκBα (inhibitor of NF-κB) and the subsequent nuclear translocation of NF-κB dimers. Studies have shown that certain indole derivatives can suppress NF-κB signaling pathways, resulting in the inhibition of pro-inflammatory cytokine factors.
When compared to established anti-inflammatory compounds such as indomethacin and diclofenac, 5-methyl-2-phenyl-1H-indole derivatives have shown competitive or superior activity profiles. Some compounds demonstrated significant anti-inflammatory activity with selectivity indexes ranging from 4.02 to 65.71 for COX-2 inhibition, compared to indomethacin's selectivity index of 0.079.
5-Methyl-2-phenyl-1H-indole and related derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. Research has shown that 3-methyl-2-phenyl-1H-indole compounds exhibit potent activity against human tumor cell lines including HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma).
The antiproliferative effects are characterized by growth inhibition concentrations (GI50) in the low micromolar range, with the most potent compounds showing GI50 values lower than 5 μM across all tested cell lines. The activity profile indicates broad-spectrum anticancer potential with selectivity for cancer cells over normal cells.
The anticancer mechanisms of 5-methyl-2-phenyl-1H-indole involve multiple pathways of cellular disruption. Primary mechanisms include interference with DNA replication and repair processes, disruption of cellular division machinery, and induction of apoptotic pathways.
Research has demonstrated that these compounds can cause concentration-dependent collapse of mitochondrial transmembrane potential and induce significant increases in the sub-G0 phase of treated cells, confirming the occurrence of apoptosis. The compounds also affect cell cycle progression, causing arrest in specific phases that prevent cancer cell proliferation.
A significant mechanism of anticancer activity involves the inhibition of tubulin polymerization, which is essential for cellular division. Studies have shown that indole derivatives can effectively inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to established tubulin inhibitors.
The tubulin inhibition mechanism involves binding to the colchicine binding site on tubulin, preventing the formation of microtubules necessary for mitotic spindle assembly. This disruption leads to cell cycle arrest in the G2/M phase and ultimately results in apoptotic cell death.
5-Methyl-2-phenyl-1H-indole derivatives have demonstrated significant topoisomerase enzyme inhibition, particularly against topoisomerase II. Research has revealed a strong correlation between antiproliferative effects and topoisomerase II inhibition, with the most potent compounds showing both activities.
The topoisomerase inhibition mechanism involves interference with the enzyme's ability to relieve DNA supercoiling tension during replication and transcription. This disruption leads to DNA damage and triggers apoptotic pathways in cancer cells. Studies have shown that compounds with enhanced topoisomerase II inhibitory activity also exhibit superior anticancer properties.
5-Methyl-2-phenyl-1H-indole has demonstrated remarkable antimicrobial activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Research has shown that 5-methylindole can directly kill these resistant pathogens in a concentration-dependent manner.
The compound exhibits minimum inhibitory concentrations (MICs) of 4 mM against MRSA and 16 mM against VRE, demonstrating substantial bactericidal activity against these clinically important resistant strains. The activity extends to other problematic pathogens including multidrug-resistant Klebsiella pneumoniae and Mycobacterium tuberculosis.
The antimicrobial mechanisms of 5-methyl-2-phenyl-1H-indole involve inhibition of essential bacterial enzymes, particularly those involved in DNA replication and repair. Research has demonstrated that indole derivatives can effectively inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA topology control.
The enzyme inhibition occurs through binding to the ATP-binding site of these enzymes, preventing their catalytic activity. This dual-targeting approach is particularly effective because it inhibits two essential enzymes simultaneously, reducing the likelihood of resistance development.
Clinical isolates of MRSA and VRE have shown susceptibility to 5-methyl-2-phenyl-1H-indole treatment. Studies have demonstrated that the compound can effectively eradicate these resistant pathogens within hours of treatment, with bactericidal effects observed at concentrations well below cytotoxic levels.
The efficacy against MRSA and VRE is particularly significant given the limited therapeutic options available for these infections. The compound's activity against these resistant strains suggests potential for development as a therapeutic agent for treating difficult-to-treat bacterial infections.
5-Methyl-2-phenyl-1H-indole derivatives have shown significant inhibitory activity against bacterial topoisomerase IV and DNA gyrase, with IC50 values in the nanomolar to micromolar range. Research has demonstrated that these compounds can effectively inhibit both enzymes, providing a dual-targeting mechanism that reduces resistance development.
The inhibition of DNA gyrase occurs through binding to the GyrB subunit, while topoisomerase IV inhibition involves interaction with the ParE subunit. This dual inhibition pattern is similar to fluoroquinolone antibiotics but occurs through a different binding mechanism, potentially overcoming existing resistance mutations.
5-Methyl-2-phenyl-1H-indole and related indole derivatives have demonstrated significant antiviral activity through inhibition of viral replication processes. Research has shown that these compounds can effectively interfere with viral RNA replication and assembly, preventing viral propagation.
The viral replication inhibition mechanism involves interference with viral polymerase complexes and disruption of viral protein synthesis. Studies have demonstrated that indole derivatives can reduce viral RNA copy numbers significantly, with some compounds showing reductions of 1.7 times or greater compared to untreated controls.
Research has indicated that indole derivatives can affect viral surface antigens, potentially disrupting viral attachment and entry processes. This mechanism is particularly relevant for enveloped viruses where surface proteins are crucial for cellular invasion.
The effects on viral surface antigens involve modulation of viral protein expression and post-translational modifications. Studies have shown that treatment with indole derivatives can lead to reduced expression of viral surface proteins, thereby limiting viral infectivity.
5-Methyl-2-phenyl-1H-indole derivatives have shown promising anti-hepatitis B virus (HBV) activity through multiple mechanisms. Research has demonstrated that these compounds can inhibit HBV replication by suppressing viral RNA and protein expression, as well as DNA replication of both wild-type and drug-resistant virus strains.
The anti-HBV mechanism involves inhibition of viral promoter activity through down-regulation of hepatocyte nuclear factors (HNF-4, HNF-3) that are essential for viral gene expression. This unique mechanism differs from conventional anti-HBV drugs and provides a novel therapeutic approach.
Recent research has identified indole alkaloid derivatives with pronounced antiviral activity against Zika virus (ZIKV). Studies have shown that these compounds exhibit antiviral activity in the low-micromolar range and can effectively interfere with viral replication complex formation.
The anti-ZIKV mechanism involves targeting the NS4B protein, particularly the predicted transmembrane domain 1 (pTMD1), which plays a crucial role in viral replication complex formation and interferon antagonism. Selection and sequencing analysis of resistant mutants have revealed specific amino acid mutations in this domain, confirming the target specificity.
| Target Organism | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Aspergillus niger | Broad-spectrum | Sporulation inhibition | |
| Fusarium graminearum | Growth inhibition | Mycelial growth disruption | |
| Alternaria alternata | Anti-sporulation | Conidial germination inhibition | |
| Penicillium italicum | Fungicidal | Multiple mechanisms |
| Pathogen | MIC (mM) | Activity Type | Reference |
|---|---|---|---|
| MRSA | 4 | Bactericidal | |
| VRE | 16 | Bactericidal | |
| K. pneumoniae (MDR) | 4 | Bactericidal | |
| M. tuberculosis | Variable | Bactericidal |
| Cell Line | Cancer Type | GI50 (μM) | Mechanism | Reference |
|---|---|---|---|---|
| HeLa | Cervical | <5 | Topoisomerase II inhibition | |
| A2780 | Ovarian | <5 | Tubulin polymerization inhibition | |
| MSTO-211H | Mesothelioma | <5 | Apoptosis induction | |
| MCF-7 | Breast | Variable | Multiple mechanisms |
| Virus | Activity (EC50) | Mechanism | Reference |
|---|---|---|---|
| HBV | 0.08-0.1 μM | Transcription inhibition | |
| HIV-1 | 0.09-5.9 μM | Attachment inhibition | |
| ZIKV | 0.2-12 μM | Replication complex disruption | |
| DENV | 0.3-5.9 μM | RNA replication inhibition |
Corrosive;Irritant